Chromozym U

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

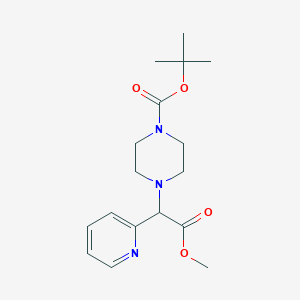

Chromozym U is a chromogenic substrate used primarily in biochemical assays to measure the activity of urokinase, an enzyme involved in the breakdown of blood clots. The compound has the molecular formula C26H34N8O8 and a molecular weight of 586.606 g/mol . It is known for its application in detecting urokinase activity in various biological samples, including those from Shigella .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chromozym U involves multiple steps, starting from basic organic compounds. The detailed synthetic route is proprietary and not publicly disclosed. it generally involves the formation of peptide bonds and the incorporation of chromogenic groups that react with urokinase to produce a measurable color change.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the purification of intermediates and the final product using chromatography and crystallization methods to ensure high purity and consistency. The compound is then formulated into a stable powder form for distribution and use in research laboratories .

Chemical Reactions Analysis

Types of Reactions

Chromozym U undergoes hydrolysis when exposed to urokinase, resulting in the release of a chromogenic group that can be measured spectrophotometrically. This reaction is specific to urokinase and does not occur with other proteases, making this compound a valuable tool in enzymatic assays .

Common Reagents and Conditions

The primary reagent used with this compound is urokinase. The reaction typically occurs under physiological conditions, with a pH around 7.4 and a temperature of 37°C. The presence of buffers such as phosphate-buffered saline (PBS) helps maintain the optimal conditions for the reaction .

Major Products Formed

The major product formed from the reaction of this compound with urokinase is a chromogenic compound that absorbs light at a specific wavelength, allowing for quantitative measurement of urokinase activity .

Scientific Research Applications

Chromozym U is widely used in scientific research for its ability to measure urokinase activity. Its applications span various fields, including:

Chemistry: Used in enzymatic assays to study the kinetics and inhibition of urokinase.

Biology: Employed in cell culture experiments to monitor urokinase activity in different cell types.

Medicine: Utilized in diagnostic assays to detect urokinase levels in clinical samples, aiding in the diagnosis of conditions related to abnormal blood clotting.

Industry: Applied in the quality control of pharmaceutical products that target the urokinase pathway.

Mechanism of Action

Chromozym U functions by serving as a substrate for urokinase. When urokinase cleaves this compound, it releases a chromogenic group that can be detected spectrophotometrically. This cleavage is highly specific to urokinase, allowing for accurate measurement of its activity. The molecular targets involved in this process include the active site of urokinase, which binds to this compound and catalyzes its hydrolysis .

Comparison with Similar Compounds

Chromozym U is unique in its specificity for urokinase. Similar compounds include:

Chromozym PL: Used as a chromogenic substrate for plasmin, another protease involved in blood clot breakdown.

Chromozym TH: Utilized in assays to measure thrombin activity.

Chromozym t-PA: Applied in the detection of tissue plasminogen activator activity.

Compared to these compounds, this compound is distinct in its exclusive reactivity with urokinase, making it a specialized tool for studying this particular enzyme .

Properties

Molecular Formula |

C26H34N8O8 |

|---|---|

Molecular Weight |

586.6 g/mol |

IUPAC Name |

acetic acid;N-[3-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-oxopropyl]benzamide |

InChI |

InChI=1S/C24H30N8O6.C2H4O2/c25-24(26)28-13-4-7-19(23(36)30-17-8-10-18(11-9-17)32(37)38)31-21(34)15-29-20(33)12-14-27-22(35)16-5-2-1-3-6-16;1-2(3)4/h1-3,5-6,8-11,19H,4,7,12-15H2,(H,27,35)(H,29,33)(H,30,36)(H,31,34)(H4,25,26,28);1H3,(H,3,4)/t19-;/m0./s1 |

InChI Key |

LNYCMHUMNWBNSM-FYZYNONXSA-N |

Isomeric SMILES |

CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)

![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12056415.png)